Product packaging for 7-Bromoisatin(Cat. No.:CAS No. 20780-74-9)

7-Bromoisatin

Cat. No.: B152703
CAS No.: 20780-74-9
M. Wt: 226.03 g/mol
InChI Key: OCVKSIWBTJCXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Isatin (B1672199) Derivatives in Scholarly Contexts

Isatin derivatives are widely explored in scholarly contexts, particularly in organic synthesis and medicinal chemistry research. Their structure allows for various modifications, including substitutions on the indole (B1671886) ring at positions 1, 3, 5, and 7, as well as reactions involving the reactive C-3 carbonyl group and the N-1 amino group. mdpi.comcalstate.edu This synthetic versatility leads to a broad spectrum of derivatives with varied chemical and biological properties, making them valuable building blocks in the development of new compounds. nih.govcalstate.edu Researchers utilize isatin derivatives as key intermediates in the synthesis of more complex molecules with potential applications in areas such as pharmaceuticals and materials science. ontosight.aichemimpex.com

Significance of Bromination in Isatin Chemistry for Research

The introduction of a bromine atom into the isatin core significantly influences its chemical reactivity and physical properties, including reactivity and solubility. ontosight.ai Bromination, particularly at specific positions like the C-7 position, can impact the electron distribution within the molecule, thereby affecting its participation in various chemical transformations and potentially enhancing certain properties. calstate.edu Research has shown that halogenation at the C-7 position can lead to improved inhibitory potency in some biological contexts. calstate.edubanglajol.info The presence of bromine provides a handle for further functionalization through various coupling reactions and synthetic strategies, which is crucial for developing novel compounds in academic research.

Historical Perspectives on 7-Bromoisatin in Scientific Literature

Isatin was first synthesized in 1841 by Erdman and Laurent through the oxidation of indigo. nmc.gov.in While the precise historical timeline for the first synthesis and study of this compound specifically is not extensively detailed in the provided results, the bromination of isatin to yield various brominated derivatives has been a known synthetic route. Early methods for synthesizing substituted isatins often involved the corresponding functionalized anilines or electrophilic aromatic substitution. scielo.br The preparation of this compound from 2-bromoaniline (B46623) using established methods has been reported, with modifications developed to improve yields. tekhelet.com The characterization of bromoisatins, including this compound, using techniques like 1H NMR spectroscopy has been part of historical research efforts to understand these compounds. tekhelet.com

Current Research Trends and Future Directions for this compound

Current academic research involving this compound continues to leverage its utility as a versatile chemical intermediate. Researchers are exploring its use in the synthesis of a wide range of indole derivatives and more complex heterocyclic systems. ontosight.aichemimpex.com The compound's reactivity, particularly at the C-3 carbonyl group and through the bromine substituent, makes it valuable for developing novel molecular architectures. nih.govcalstate.edu

Specific research trends include the synthesis of hybrid molecules incorporating the this compound scaffold with other pharmacologically relevant moieties to explore enhanced or novel activities. abap.co.inresearchgate.net Spectroscopic investigations, including FT-IR and FT-Raman, and theoretical studies using computational methods like Density Functional Theory (DFT), are being employed to understand the molecular structure, vibrational properties, and electronic characteristics of this compound and its derivatives. ibu.edu.tr

Future directions for research on this compound are likely to involve its continued application in the rational design and synthesis of new chemical entities for various research purposes. This includes exploring its potential in the development of probes for biological targets, as well as in the creation of novel materials. The study of its reaction mechanisms and the development of more efficient and environmentally friendly synthetic routes to this compound and its derivatives also represent important avenues for future research. The unique substitution pattern of bromine at the 7-position provides an opportunity to investigate structure-activity relationships in various chemical and biological contexts, contributing to a deeper understanding of how molecular structure influences properties and reactivity.

Spectroscopic Data for this compound

Spectroscopic techniques are crucial for the characterization of this compound in academic research.

Spectroscopy TypeKey Observations / DataSource
FT-IRCharacteristic peaks around 3300 cm⁻¹ (N-H stretch) and 1630 cm⁻¹ (C=O stretch) tekhelet.com
1H NMRChemical shifts and coupling patterns consistent with the 7-bromo substitution tekhelet.com
Mass SpectrometryMolecular ion peak at m/z 225, 227 (79Br, 81Br) researchgate.net

Selected Research Findings Involving this compound

Academic studies have investigated the reactions and properties of this compound.

Research AreaKey FindingSource
Organic SynthesisUsed in the synthesis of bis-[7,7´] dibromodiisatin [3,3´] furan (B31954) through reaction with furan. banglajol.infobdpsjournal.org banglajol.infobdpsjournal.org
Reactivity StudiesReacts rapidly and reversibly with 5-aminoimidazole ribonucleotide (AIR), influencing enzyme inhibition studies. nih.gov nih.gov
Synthesis of IndigosCan be prepared from 2-bromoaniline and used in the synthesis of 7-bromoindigo. tekhelet.com tekhelet.com
Derivative SynthesisUtilized as a precursor for synthesizing C7 substituted derivatives and other complex organic structures. calstate.educhemimpex.com calstate.educhemimpex.com
Spectroscopic AnalysisSubject of detailed theoretical and experimental spectroscopic studies (FT-IR, FT-Raman, DFT) to understand its molecular properties. ibu.edu.tr ibu.edu.tr

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrNO2 B152703 7-Bromoisatin CAS No. 20780-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVKSIWBTJCXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367866
Record name 7-Bromoisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20780-74-9
Record name 7-Bromoisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20780-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromoisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromoisatin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 7 Bromoisatin and Its Analogues

Strategic Approaches to Bromination of Isatin (B1672199) Precursors

The introduction of a bromine atom at the C-7 position of the isatin scaffold or its precursors requires careful control of reaction conditions to ensure regioselectivity, as isatin is prone to electrophilic substitution at multiple positions, notably C-5 and C-7. jchr.org

Bromination of Isatin Using Bromine or N-Bromosuccinimide

Direct bromination of isatin can lead to mixtures of products, including di- and polybrominated species, depending on the reaction conditions. For instance, bromination of isatin in an acid-catalyzed reaction using alcohol as a solvent can yield 5,7-dibromo-3,3-dialkoxyoxindoles. scielo.br Achieving monobromination, particularly at the C-7 position, often necessitates specific strategies or the use of controlled reagents and conditions.

N-Bromosuccinimide (NBS) (PubChem CID: 6006) is a commonly employed brominating agent due to its relative mildness and selectivity compared to elemental bromine. While NBS is frequently used for bromination at allylic or benzylic positions via radical mechanisms, it can also participate in electrophilic aromatic substitution under appropriate conditions. Studies have explored the use of NBS for the bromination of isatin derivatives, although regioselectivity can be a challenge, with bromination often occurring at the C-5 position. umz.ac.ir For example, micro-scale monobromination at position 5 has been achieved using N-bromoacetamide in acetic acid medium. scielo.br

Regioselective bromination at the 7-position using bromine or NBS on isatin precursors or substituted isatins often relies on the presence of directing groups or steric effects. While direct bromination of unsubstituted isatin to selectively yield 7-bromoisatin using these reagents is challenging, these methods are relevant for synthesizing other brominated isatin isomers or as part of a multi-step synthesis where the 7-position is ultimately functionalized with bromine.

Synthesis from 2-Bromoaniline (B46623) via Established Methods

A well-established and frequently used procedure for synthesizing isatins, including substituted derivatives, is the Sandmeyer method. scielo.brscispace.com This method is particularly relevant for the synthesis of this compound starting from 2-bromoaniline (PubChem CID: 8739). The Sandmeyer method involves the reaction of an appropriate aniline (B41778) with chloral (B1216628) hydrate (B1144303) (PubChem CID: 2063) and hydroxylamine (B1172632) hydrochloride (PubChem CID: 281138) in the presence of sodium sulfate (B86663) (PubChem CID: 24416) to form an isonitrosoacetanilide intermediate. scielo.brscispace.com Subsequent cyclization of this intermediate using concentrated sulfuric acid (PubChem CID: 1118) yields the isatin. scielo.brscispace.com

The synthesis of this compound from 2-bromoaniline using the Sandmeyer method has been reported to be straightforward. scispace.com This approach offers a regioselective route to the 7-substituted isatin because the bromine atom is already present at the desired position in the starting aniline precursor.

An example of the Sandmeyer synthesis applied to substituted anilines is shown below, illustrating the general principle:

Starting AnilineReagentsIntermediateCyclization AgentProduct IsatinReported Yield
Substituted AnilineChloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, HClIsonitrosoacetanilideConc. H₂SO₄Substituted Isatin>75% (overall) scielo.br
3-bromoaniline (B18343) chemspider.comChloral hydrate, Na₂SO₄·10H₂O, NH₂OH·HCl, HCl3-bromoisonitrosoacetanilide chemspider.comConc. H₂SO₄4-bromo- and 6-bromoisatin (B21408) mixture chemspider.com4-bromoisatin (46%), 6-bromoisatin (21%) chemspider.com
2-bromoaniline scispace.comtekhelet.comChloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate, HClIsonitrosoacetanilideConc. H₂SO₄This compound74% chemspider.com

Note: While the table includes data for the synthesis of 4- and 6-bromoisatin from 3-bromoaniline via the Sandmeyer method as reported in a source, it serves to illustrate the general applicability of the method to bromoanilines. The synthesis of this compound from 2-bromoaniline is the direct application relevant to this section.

The Sandmeyer method provides a reliable route to this compound, bypassing the regioselectivity issues associated with direct bromination of isatin. scispace.com

Alternative Halogenation Techniques and Reagents

Beyond direct bromination with Br₂ or NBS and synthesis from bromoanilines, alternative halogenation techniques and reagents have been explored for introducing halogen atoms, including bromine, onto the isatin core. However, achieving specific bromination at the C-7 position of isatin itself using alternative electrophilic halogenation methods can be challenging due to competing substitution at other positions.

Some studies mention the use of other brominating agents or conditions that may be relevant to isatin chemistry, although not always specifically for this compound synthesis from isatin. For instance, pyridinium (B92312) bromochromate (PBC) has been reported for the monobromination of isatin, N-methylisatin, and N-benzylisatin at the 5-position in acetic acid. umz.ac.ir This highlights that different reagents can exhibit different regioselectivity.

Another approach involves the oxidation of indoles to isatins using reagents like N-bromosuccinimide in combination with dimethyl sulfoxide (B87167) (DMSO) (PubChem CID: 679). researchgate.net While this method is primarily for the synthesis of isatins from indoles, modifications of substituted indoles could potentially lead to halogenated isatins. For example, the conversion of 1-methyl-7-azaindole to 1-methyl-7-azaisatin has been achieved using NBS-DMSO oxidation. researchgate.net

Metalation-directed methods have also been explored for regioselective functionalization of anilines, which could potentially be applied to the synthesis of substituted isatins. scielo.br These methods often involve the use of organometallic reagents to direct electrophilic substitution to a specific position.

While direct, regioselective bromination of isatin specifically at the C-7 position using alternative electrophilic methods on the pre-formed isatin scaffold is less commonly reported compared to synthesis from 2-bromoaniline, ongoing research in halogenation chemistry may offer new possibilities.

Synthesis of Substituted this compound Derivatives

The this compound core serves as a versatile scaffold for the synthesis of a wide array of substituted derivatives. Modifications can be introduced at various positions, including the nitrogen atom (N-1) and the C-3 carbonyl group, leading to compounds with diverse chemical and biological properties. calstate.edu

Methods for N-Alkylation and N-Acylation Reactions

Functionalization at the N-1 position of this compound through alkylation or acylation is a common strategy to synthesize substituted derivatives. These reactions typically involve the deprotonation of the acidic N-H proton of isatin followed by reaction with an alkylating or acylating agent.

N-alkylation of isatins is commonly achieved by reacting the sodium salt of isatin with alkyl halides or sulfates. scielo.br The sodium salt can be prepared by treating isatin with a strong base such as sodium hydride (PubChem CID: 24757) in solvents like dimethylformamide (DMF) (PubChem CID: 8020) or toluene. scielo.br Other bases like potassium carbonate (PubChem CID: 6353) in DMF or acetone (B3395972) (PubChem CID: 180) have also been reported for salt formation. Calcium hydride (PubChem CID: 24615) in DMF has also been used for the synthesis of both mono- and bis-N-alkylisatins.

The N-substitution reaction can be performed using various alkylating agents, including alkyl chlorides, bromides, iodides, and reactive allyl, benzyl (B1604629), and propargyl halides. wright.edu Conventional heating, typically between 40-100°C under reflux, is often employed. wright.edu

N-acylation of isatins can be carried out by treating isatin with acyl chlorides or anhydrides, often under reflux conditions. scielo.brstudfile.net Various catalysts and conditions have been reported, including the use of perchloric acid (PubChem CID: 24265) in benzene (B151609) (PubChem CID: 241), triethylamine (B128534) (PubChem CID: 3119) in benzene or chloroform (B151607) (PubChem CID: 313), or pyridine (B92270) (PubChem CID: 1049) in benzene. scielo.brstudfile.net Alternatively, the sodium salt of isatin, prepared using NaH, can be reacted with acyl chlorides. scielo.br

Examples of N-alkylation and N-acylation reactions on isatin derivatives (including brominated ones) from the search results illustrate these methods:

Starting Isatin DerivativeReaction TypeReagents / ConditionsProduct N-Substituted Isatin DerivativeReported YieldReference
IsatinN-AlkylationSodium salt of isatin + Alkyl halide/sulfate, DMF/TolueneN-AlkylisatinNot specified scielo.br
IsatinN-AlkylationIsatin + Halohydrocarbon, NaOEt/EtOH or NaH/DMFN-AlkylisatinNot specified
IsatinN-AcylationIsatin + Acyl chloride/anhydride, Reflux, various catalystsN-AcylisatinNot specified scielo.br
This compoundN-AlkylationThis compound + 3-bromomethylthiophene, NaH, DMF, 0°C1-(thiophen-3-ylmethyl)-7-bromoisatin98% unipv.it
5-Bromoisatin (B120047)N-Alkylation5-Bromoisatin + Benzyl chloride, NaH, DMF, 0°CN-benzyl-5-bromoisatinNot specified researchgate.netuobaghdad.edu.iq

These methods allow for the introduction of various functional groups at the N-1 position of this compound, enabling the synthesis of a wide range of derivatives with potentially altered properties.

Introduction of Heterocyclic Moieties at C-3 Position

The C-3 carbonyl group of isatin is highly reactive and serves as a key site for the introduction of various substituents, including heterocyclic moieties. calstate.edursc.org This position is amenable to nucleophilic addition reactions, condensation reactions, and subsequent transformations.

One common approach to introduce heterocyclic moieties at the C-3 position involves condensation reactions with compounds containing a primary amino group (e.g., hydrazines, semicarbazides, thiosemicarbazides, or amines) to form imine or hydrazone derivatives. For instance, the reaction of isatin derivatives with aromatic amines leads to the formation of Schiff bases. biomedres.us

The C-3 carbonyl can also undergo nucleophilic attack by various carbon nucleophiles, which can then be followed by cyclization reactions to form heterocyclic rings fused to or attached at the C-3 position. For example, the reaction of isatins with indoles in the presence of acid catalysts can lead to the formation of 3,3-di(3-indolyl)-2-indolone derivatives. rsc.org

The synthesis of spiro-heterocyclic compounds at the C-3 position is another important strategy. This often involves the reaction of the C-3 carbonyl with difunctional nucleophiles that can cyclize onto the isatin core.

Specific examples of introducing heterocyclic moieties at the C-3 position of brominated isatins, including this compound derivatives, are found in the literature. For instance, the reaction of this compound with pyrrole (B145914) has been reported to yield a 3-hydroxy-3-pyrrolyl oxindole (B195798) derivative. aip.org

Another example involves the synthesis of thiazol-2-ylhydrazineylideneisatin derivatives, which are formed by the reaction of N-substituted isatin derivatives (such as N-benzyl-5-bromoisatin) with thiosemicarbazide (B42300), followed by reaction with α-haloketones. mdpi.com This process involves the formation of a thiosemicarbazone at the C-3 position, which then undergoes cyclization to form a thiazole (B1198619) ring.

Data on the synthesis of C-3 substituted this compound derivatives:

Starting Isatin DerivativeC-3 Modification Reagent(s)Product C-3 Substituted Isatin DerivativeReported YieldReference
This compoundPyrrole, Ethanol (B145695):Water, Acid catalyst (implied)3-hydroxy-3-(1H-pyrrol-2-yl)-7-bromoindolin-2-one22% aip.org
N-benzyl-5-bromoisatinThiosemicarbazide, then α-haloketoneThiazol-2-ylhydrazineylideneisatin derivatives (e.g., with a benzyl group at N-1 and bromine at C-5)58-70% mdpi.com

These examples demonstrate the versatility of the C-3 position for introducing a variety of heterocyclic structures, leading to the synthesis of complex this compound analogues.

Preparation of Schiff Bases and Related Imino Derivatives

Schiff bases, formed by the condensation of an amine with a carbonyl compound, are important intermediates in organic synthesis. Isatins, including this compound, readily react with various amines to form imino derivatives, primarily at the C-3 carbonyl group. The synthesis of Schiff bases derived from isatin and its halogenated analogues like 5-bromoisatin has been widely explored. These reactions often involve the condensation of the isatin derivative with a primary amine in a suitable solvent, frequently in the presence of a catalyst such as glacial acetic acid. Solvents like ethanol or dimethylformamide (DMF) are commonly employed. researchgate.netresearchgate.netuobaghdad.edu.iquobaghdad.edu.iqbiomedres.us

Research has detailed the synthesis of various Schiff base derivatives containing the 5-bromoisatin moiety, which provides insights into the reactivity of halogenated isatins. For instance, the reaction of 5-bromoisatin with p-aminosulfonylchloride yields a Schiff base intermediate, which can then be further reacted with different primary aromatic amines to produce sulfonylamide derivatives. researchgate.net Another approach involves the reaction of 5-bromoisatin with ethyl glycinate (B8599266) to form a Schiff base, 5-bromo-3-(Ethyl imino acetate)-2-oxo indole (B1671886), which can subsequently be transformed into various heterocyclic compounds like diazines, oxazoles, and thiazoles through reactions with hydrazine (B178648) hydrate, urea, or thiourea (B124793) followed by cyclization. researchgate.net The synthesis of N-benzyl-5-bromoisatin Schiff bases has also been reported, involving the reaction of N-benzyl-5-bromoisatin with ethyl glycinate in DMF using glacial acetic acid as a catalyst. uobaghdad.edu.iq These examples highlight the utility of halogenated isatins in generating diverse imino derivatives through Schiff base formation.

Synthesis of Trisindolines Incorporating this compound Scaffolds

Trisindolines are a class of indole alkaloids characterized by a core structure containing three indole units. The synthesis of trisindolines often involves the acid-catalyzed condensation of isatins with indoles. This methodology can be adapted for the synthesis of trisindolines incorporating the this compound scaffold. The efficiency of these syntheses is influenced by the catalyst, reaction conditions, and the substituents on both the isatin and indole rings. rsc.orgresearchgate.net

A plausible mechanism for the acid-catalyzed formation of trisindolines from isatin and indole involves the activation of the C-3 carbonyl of isatin under acidic conditions, followed by nucleophilic attack by the indole molecule. rsc.org While much of the reported work focuses on isatin or 5-bromoisatin, the principle extends to this compound. For example, the synthesis of 3,3-di(1-(2-phenylbenzyl)indol-3-yl)-5-bromoindoline-2-one, a trisindoline derivative, was achieved by reacting 1-(2-phenylbenzyl)indole with 5-bromoisatin in the presence of sulfuric acid as a catalyst. imist.maresearchgate.net More directly relevant, the synthesis of 7-bromo-3,3-di(5-hydroxyindolyl)indolin-2-one has been reported through the reaction of this compound with 5-hydroxyindole (B134679) in methanol (B129727) using concentrated sulfuric acid as a catalyst, albeit with a reported yield of 43%. its.ac.id These studies demonstrate the feasibility of incorporating the brominated isatin framework into the trisindoline structure through acid-catalyzed condensation reactions.

Multi-substituted Isatin Derivatives

The synthesis of multi-substituted isatin derivatives, including those with a bromine atom at the C-7 position, is an active area of research aimed at exploring compounds with varied chemical and biological properties. The Sandmeyer reaction is a powerful method frequently employed for the synthesis of substituted isatins. nih.gov This method typically involves the reaction of an appropriately substituted aniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization of the resulting isonitrosoacetanilide intermediate under acidic conditions. scispace.com

Research has specifically investigated the synthesis and antiproliferative activities of multi-substituted isatin derivatives, including compounds with halogen substituents at different positions, such as bromine at the 7-position. nih.gov These studies highlight that the position and nature of substituents on the isatin core can significantly influence the properties of the resulting derivatives. Adapting established synthetic routes for unsubstituted isatin allows for the preparation of 7-substituted derivatives, including those with additional substituents on the aromatic ring or the N-1 position. calstate.edu

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to develop environmentally benign synthetic methods that reduce or eliminate the use and generation of hazardous substances. Several green chemistry approaches have been explored in the synthesis of isatin derivatives, which can be potentially applied or have been applied to the synthesis of this compound and its analogues.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. Microwave-assisted synthesis has been applied to the preparation of various isatin derivatives. lew.roresearchgate.net For instance, the microwave-assisted alkylation of isatin and 5-bromoisatin with alkyl halides in the presence of potassium carbonate in DMF has been reported as an efficient method for synthesizing N-alkyl isatins. researchgate.net This suggests that microwave irradiation can be a valuable technique for synthesizing this compound derivatives, potentially accelerating reactions such as N-alkylation or condensation reactions. Microwave-assisted cyclizations have also been employed in the synthesis of other heterocyclic systems using isatin derivatives as starting materials. sigmaaldrich.com

Ultrasound-Assisted Synthesis

Ultrasound irradiation can also enhance reaction rates and yields by promoting mixing and energy transfer. Ultrasound-assisted synthesis has been explored for the preparation of various organic compounds, including spirocyclic derivatives from isatins. For example, ultrasound-assisted 1,3-dipolar cycloaddition has been utilized in the synthesis of spiro[indoline-3,4'-pyran] derivatives from 5-bromoisatin, demonstrating reduced reaction times and improved yields compared to conventional methods. The application of ultrasound in organocatalytic domino reactions involving isatins further illustrates its potential in developing more efficient and environmentally friendly synthetic routes for isatin derivatives. rsc.orgresearchgate.net These findings suggest that ultrasound irradiation could be a beneficial technique for the synthesis of this compound analogues, potentially leading to milder reaction conditions and improved efficiency.

Sustainable Reagents and Solvents

The synthesis of this compound and its analogues has seen increasing efforts directed towards the adoption of sustainable chemical practices, focusing on environmentally benign reagents and solvents. This aligns with the principles of green chemistry, aiming to maximize synthetic efficiency while minimizing environmental impact. benthamscience.com

Traditional synthetic routes for isatin derivatives, including halogenated varieties like this compound, often involve harsh conditions, toxic reagents, and large volumes of volatile organic solvents. google.com The pursuit of sustainable methodologies seeks to replace these with greener alternatives such as water, ionic liquids, deep eutectic solvents, or solvent-free conditions. benthamscience.comresearchgate.netmdpi.comtandfonline.com

Ionic liquids (ILs) have emerged as promising green solvents and catalysts in the synthesis of isatin derivatives due to their unique physicochemical properties, including low vapor pressure, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. benthamscience.comrsc.org They can act as both the reaction medium and, in some cases, the catalyst, simplifying reaction workup and enabling catalyst recovery and reuse. benthamscience.commdpi.com Research has explored the use of ILs in the synthesis of various isatin derivatives, demonstrating their potential to improve efficiency and reduce environmental impact compared to conventional methods. benthamscience.commdpi.comrsc.org

Another sustainable approach involves conducting reactions under solvent-free conditions. This eliminates the need for solvents entirely, significantly reducing waste generation and potential environmental hazards. Studies have reported successful syntheses of isatin derivatives, including thioketal derivatives, using solvent-free conditions in the presence of catalysts like organic salts and basic catalysts. tandfonline.com For instance, the reaction between spiro[ sigmaaldrich.comfishersci.cadithiolane-2,3′-indolin]-2′-one and α,β-unsaturated esters was achieved under solvent-free conditions using tetrabutylammonium (B224687) bromide (TBAB) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts at 80°C. tandfonline.com Similarly, the formation of 3-hydroxy-3-(nitromethyl)indolin-2-one derivatives from isatins and nitromethane/nitroethane has been described as an efficient, solvent-free technique utilizing DABCO as a catalyst, resulting in high yields. dergipark.org.tr

Microwave and ultrasound irradiation have also been employed in conjunction with green solvents or solvent-free conditions to accelerate reactions and improve efficiency in the synthesis of isatin-based compounds. researchgate.netdergipark.org.tr These techniques can reduce reaction times and energy consumption compared to conventional heating methods. For example, microwave and ultrasound-assisted green syntheses of isatin-based Schiff bases, including those derived from 5-bromoisatin, have been reported using condensation reactions with anilines. researchgate.net

Water is considered the ultimate green solvent due to its availability, low cost, and non-toxicity. While the solubility of some organic reactants and products in water can be a challenge, methods utilizing water as a reaction medium for the synthesis of isatin derivatives and their analogues are being explored, often in combination with specific catalysts or techniques like ultrasound irradiation. mdpi.comrsc.org

The application of biochar-modified catalysts in water has also been investigated for the sustainable synthesis of bis-indole derivatives from isatins, including 5-bromoisatin. rsc.org This method highlights the potential of utilizing renewable resources to develop efficient and environmentally friendly catalytic systems. rsc.org

While specific detailed research findings focusing solely on sustainable synthesis of this compound itself using novel green methods were not extensively detailed in the immediate search results beyond established methods like those involving 2-bromoaniline tekhelet.comscispace.com, the broader context of sustainable methodologies for isatin derivatives, including bromoisatins, provides a strong indication of the ongoing shift towards greener practices in this area of chemistry. The principles and techniques applied to other halogenated isatins and isatin analogues are directly relevant and applicable to the development of more sustainable routes for this compound.

The table below summarizes some examples of sustainable approaches used in the synthesis of isatin derivatives, which are indicative of the potential for similar methods to be applied to this compound.

Isatin Derivative SynthesizedSustainable Method/Reagents/SolventsConditionsKey Findings / YieldsSource
Isatin thioketal derivativesSolvent-free, TBAB, DABCO80°CYields 50-90% tandfonline.com
3-hydroxy-3-(nitromethyl)indolin-2-one derivativesSolvent-free, DABCONot specified, catalyticHigh yields dergipark.org.tr
Isatin Schiff bases (including from 5-bromoisatin)Microwave/Ultrasound, Green ChemistryMW: 40°C; US: 150-180°CNot specified researchgate.net
Bis-indole derivatives (including from 5-bromoisatin)Biochar-modified catalyst, WaterNot specifiedYields 80-98% rsc.org
Spiro[indole-3,4′-pyrazolo[3,4-e] sigmaaldrich.comfishersci.cathiazepine derivativesUltrasound, WaterNot specifiedExcellent yields (89-92%) mdpi.com
Spiro-5-thiazolidin-2-one-indolo sigmaaldrich.comfishersci.bebenzothiazepine[BMIM]OH (Ionic Liquid)No base usedEfficient method mdpi.com

These examples highlight the growing interest in applying green chemistry principles to the synthesis of isatin derivatives, paving the way for more sustainable production of compounds like this compound in the future.

Reactivity and Reaction Mechanisms of 7 Bromoisatin in Organic Transformations

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 7-Bromoisatin can occur at different sites, primarily influenced by the reaction conditions and the nature of the nucleophile. The bromine atom at the C-7 position can undergo nucleophilic aromatic substitution under appropriate conditions evitachem.com. Additionally, the carbonyl carbons (C-2 and C-3) are susceptible to nucleophilic attack, although the regioselectivity can vary. Nucleophilic attack on the C-2 carbonyl, which is part of the amide linkage, can lead to ring-opening processes, particularly with secondary amines or negatively charged ions in the presence of water researchgate.net. The mechanism of nucleophilic substitution generally involves the approach of a nucleophile to an electron-deficient carbon center, leading to the displacement of a leaving group chemguide.co.uklibretexts.org. In the context of this compound, the bromine atom can act as a leaving group in nucleophilic aromatic substitution, while the carbonyl carbons are sites for addition-elimination mechanisms.

Cyclization Reactions for Heterocycle Formation

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions ontosight.ai. The presence of the reactive isatin (B1672199) core, coupled with the bromine substituent, allows for intramolecular and intermolecular cyclizations. For instance, radical cyclization reactions involving appropriately substituted this compound derivatives have been explored for the formation of polycyclic isatin structures scispace.com. These reactions often involve the generation of a radical species, which then undergoes intramolecular attack on a double bond or aromatic ring, followed by further transformations to yield the cyclized product scispace.com. The bromine atom can be abstracted by a radical, initiating a cascade of reactions leading to ring closure scispace.com. Cyclization reactions can also be initiated by nucleophilic attack on the carbonyl groups, followed by intramolecular reactions with other functional groups present in the molecule or an added reagent scielo.br.

Condensation Reactions with Amines and Hydrazines

Condensation reactions are common transformations for isatin derivatives, and this compound readily participates in these reactions, particularly with amines and hydrazines. These reactions typically involve the highly reactive C-3 carbonyl group researchgate.netcalstate.edu. The mechanism generally involves the nucleophilic addition of the amine or hydrazine (B178648) to the C-3 carbonyl carbon, followed by the elimination of water to form an imine (Schiff base) or hydrazone derivative uobaghdad.edu.iq. The reaction can be catalyzed by acid, which activates the carbonyl group towards nucleophilic attack uobaghdad.edu.iq. While the C-3 carbonyl is generally more reactive towards condensation, reactions at the C-2 carbonyl can also occur, especially under specific conditions or with certain reagents, potentially leading to ring-opened products scielo.br.

An example of condensation is the reaction of 5-Bromoisatin (B120047) (a related compound) with primary aromatic amines to form Schiff base compounds uobaghdad.edu.iq. The mechanism involves nucleophilic addition and subsequent water elimination uobaghdad.edu.iq. Similarly, reactions with ethyl glycinate (B8599266) followed by hydrazine hydrate (B1144303) can yield hydrazine derivatives uobaghdad.edu.iq.

Reactions Involving the Carbonyl Groups (C-2 and C-3)

The two carbonyl groups in this compound, at positions C-2 and C-3, exhibit distinct reactivity. The C-3 carbonyl is generally more electrophilic and thus more reactive towards nucleophilic addition, such as in condensation reactions with amines and hydrazines researchgate.netcalstate.edu. The C-2 carbonyl, being part of the amide functionality, is typically less reactive towards nucleophilic attack but can undergo reactions like nucleophilic substitution leading to ring opening, particularly under harsh conditions or with strong nucleophiles researchgate.net. The chemoselectivity between the C-2 and C-3 carbonyls is influenced by the nature of the nucleophile, substituents on the isatin core, and reaction conditions like solvent and temperature scielo.br. For instance, reactions with certain nucleophiles can lead to products resulting from attack at either C-2 or C-3, or a mixture of both scielo.br. Protecting the C-3 carbonyl group, for example, by forming a spiro-dioxolane, can direct reactivity towards other parts of the molecule, such as N-alkylation unipv.it.

Investigations into the Regioselectivity of Reactions at the Isatin Core

The regioselectivity of reactions involving isatin derivatives, including this compound, is a critical aspect of their synthetic utility. The presence of the bromine atom at the C-7 position influences the electron distribution and steric environment of the molecule, which can impact the preferred site of reaction. Studies on the regioselectivity of reactions at the isatin core have shown that substituents on the aromatic ring can influence the outcome of reactions, such as nucleophilic additions and cyclizations researchgate.net. For example, the electronic nature and position of substituents can affect regioselectivity in 1,3-dipolar cycloaddition reactions researchgate.net. While general principles of regioselectivity in substituted isatins apply, specific studies detailing the regioselectivity of a wide range of reactions specifically with the 7-bromo substituent are crucial for targeted synthesis. The bromine at C-7 can also be involved in reactions like intramolecular direct arylation, influencing the formation of fused ring systems unipv.it.

Enzymatic and Biocatalytic Transformations Involving this compound

Enzymatic and biocatalytic transformations offer alternative, often more selective and environmentally friendly, routes for modifying organic compounds. While direct enzymatic transformations of this compound are not extensively documented in the provided search results, related biocatalytic processes involving halogenated indoles and tryptophan derivatives highlight the potential for such approaches. For example, enzymatic halogenation of L-tryptophan by halogenase enzymes has been explored as a regioselective method to produce halogenated tryptophan derivatives, which can serve as precursors to compounds like this compound researchgate.netd-nb.infofrontiersin.org. Although these studies focus on the enzymatic introduction of bromine onto a related indole (B1671886) structure, they suggest the possibility of employing biocatalytic methods for transformations of this compound itself or for synthesizing it from biological precursors. Enzymes can catalyze various reactions, including oxidations, reductions, and the formation of new carbon-heteroatom or carbon-carbon bonds, potentially offering novel routes for derivatizing this compound with high selectivity metu.edu.tr.

Spectroscopic Characterization and Structural Elucidation of 7 Bromoisatin and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, specifically Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is employed to identify the functional groups present in 7-Bromoisatin and its derivatives and to study their vibrational modes. Experimental and theoretical vibrational spectra can be compared to aid in peak assignment bozok.edu.tr. Characteristic absorption bands in the FT-IR spectra of isatin (B1672199) derivatives, including monobromoindigos, indigo, and 6,6'-dibromoindigo, typically appear around 3300 cm⁻¹ for the N-H stretching vibration and around 1630 cm⁻¹ for the C=O stretching vibration tekhelet.com. For a specific isatin derivative, carbonyl stretching vibrations have been observed at 1737 cm⁻¹ and 1712 cm⁻¹. C-N stretching vibrations are generally found in the region of 1200-1400 cm⁻¹ researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy, including ¹H NMR and ¹³C NMR, is a powerful tool for determining the detailed molecular structure of this compound and its derivatives by providing information on the chemical environment of hydrogen and carbon atoms.

¹H NMR spectra of isatin derivatives typically show signals corresponding to the aromatic protons and any protons on substituents bozok.edu.trsigmaaldrich.comfishersci.atuni.lunih.govnih.govibu.edu.tr. Chemical shifts (δ), multiplicity (e.g., singlet (s), doublet (d), triplet (t), quartet (q), multiplet (m)), and coupling constants (J values) are analyzed to assign specific signals to particular protons within the molecule. For instance, a predicted ¹H NMR spectrum for this compound in DMSO-d6 shows signals at δ 11.31 (s, 1H), 7.79 (dd, J = 0.98, 8.07 Hz, 1H), 7.51 (d, J = 7.34 Hz, 1H), and 7.02 (dd, J = 7.48, 8.02 Hz, 1H) ichemical.com. The chemical shifts of isatin core protons can be affected by substituents unipv.it.

¹³C NMR spectroscopy provides information about the carbon skeleton. The chemical shifts of carbon atoms in this compound and its derivatives are influenced by the presence of electronegative atoms like bromine and oxygen, as well as the hybridization state of the carbon atoms bozok.edu.trsigmaaldrich.comfishersci.atuni.lunih.govnih.govibu.edu.tr. Carbon signals for carbonyl carbons (C=O) are typically found in the downfield region.

While specific comprehensive NMR data tables for this compound itself were not extensively detailed across all sources, the general application of ¹H and ¹³C NMR for structural confirmation of isatin derivatives is well-established bozok.edu.trsigmaaldrich.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic transitions within this compound and its derivatives, providing information about their electronic structure and potential light absorption properties. UV-Vis spectra of isatin derivatives often exhibit absorption bands in the ultraviolet and visible regions of the spectrum bozok.edu.trnih.gov. For some isatin derivatives, absorption bands have been observed in the regions of 330–450 nm and 470–650 nm in tetrahydrofuran (B95107) solution mdpi.com. Another study on conjugated thiophene-fused isatin dyes, starting from this compound, reported a λmax centered around 320 nm (ε = 4000-9000 M⁻¹cm⁻¹ in CHCl₃) and a weaker intramolecular charge transfer band around 490 nm (ε = 600-1000 M⁻¹cm⁻¹ in CHCl₃) unipv.it. The UV-Vis absorption maxima in solution can be solvent-dependent researchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain information about its fragmentation pattern, which can aid in structural identification. Electron ionization mass spectrometry (EI-MS) of 6-bromoisatin (B21408), an isomer of this compound, showed a molecular ion peak at m/z 224.9423 for C₈H₄⁷⁹BrNO₂ (calculated 224.9425) with characteristic isotopic peaks at m/z 225 and 227 due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) researchgate.net. Major fragment ions were observed at m/z 197 and 170 researchgate.net. Mass spectrometry is commonly used in conjunction with techniques like NMR and IR for the comprehensive characterization of synthesized isatin derivatives sigmaaldrich.comresearchgate.net.

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction (XRD) is a technique used to determine the precise three-dimensional arrangement of atoms in the crystalline solid state. Single-crystal X-ray diffraction analysis has been performed on this compound, revealing its crystal structure iucr.orgresearchgate.net. The structure of this compound exhibits a near-planar molecule in the asymmetric unit with a mean deviation from planarity of 0.034 Å for non-hydrogen atoms iucr.orgresearchgate.net. The bond lengths and angles are similar to those observed in isatin iucr.org. In the crystal lattice, molecules of this compound dimerize through N-H⋯O hydrogen bonds iucr.orgresearchgate.net. These dimers are further linked by intermolecular Br⋯O close contacts of 3.085 (2) Å, forming infinite chains iucr.orgresearchgate.net. The isatin rings stack along the a axis with parallel slipped π-π interactions, characterized by an inter-centroid distance of 3.8320 (7) Å, an interplanar distance of 3.341 (2) Å, and a slippage of 1.876 (4) Å iucr.orgresearchgate.net. X-ray diffraction studies provide valuable information about intermolecular interactions, such as hydrogen bonding and halogen-oxygen interactions, which influence the crystal packing iucr.orgresearchgate.net.

Computational Chemistry and Theoretical Investigations of 7 Bromoisatin

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method widely used to investigate the electronic structure, geometry, and properties of molecules. Studies on 7-bromoisatin and related isatins have utilized DFT to gain insights into their fundamental molecular behavior. ibu.edu.trresearchgate.netibu.edu.trlew.ronih.govsemanticscholar.org

Geometry Optimization and Electronic Properties (HOMO-LUMO)

DFT calculations are employed to determine the most stable molecular geometry of this compound by minimizing its total energy. ibu.edu.trlew.ro These calculations provide detailed information about bond lengths, bond angles, and dihedral angles in the optimized structure. ibu.edu.tribu.edu.tr

A crucial aspect of DFT analysis is the investigation of frontier molecular orbitals (FMOs), specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov The energies of the HOMO and LUMO, and the energy gap between them (ΔE = LUMO - HOMO), are important indicators of a molecule's chemical reactivity, kinetic stability, and charge transfer characteristics. lew.ronih.gov A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. lew.ro Studies on this compound and other isatin (B1672199) derivatives have shown that the HOMO is typically localized over the electron-rich regions, while the LUMO is associated with electron-deficient areas, influencing potential sites for electrophilic and nucleophilic attacks or electron transfer. lew.rosemanticscholar.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) surfaces are generated using DFT to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack on the molecule. ibu.edu.trresearchgate.netnih.govsemanticscholar.org The MEP surface displays the electrostatic potential at different points in space around the molecule, with regions of negative potential (typically red) indicating areas attractive to positive charges (electrophiles) and regions of positive potential (typically blue) indicating areas attractive to negative charges (nucleophiles). semanticscholar.org Analysis of the MEP of this compound helps in understanding its intermolecular interactions and reactivity patterns. ibu.edu.trresearchgate.net

Vibrational Frequency Analysis

DFT calculations are used to compute the theoretical vibrational frequencies of this compound. ibu.edu.trresearchgate.netibu.edu.trnih.gov These calculated frequencies correspond to the fundamental modes of vibration of the molecule and can be compared with experimental data obtained from techniques like Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. ibu.edu.trresearchgate.netibu.edu.tr Vibrational frequency analysis helps in the assignment of experimental spectroscopic bands and provides further validation of the optimized molecular structure obtained from DFT calculations. ibu.edu.trnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. While direct MD simulations solely focused on isolated this compound molecules are not extensively detailed in the provided snippets, MD simulations have been applied to isatin derivatives to study their dynamic behavior and interactions, particularly in the context of protein binding. chemicalpapers.com MD simulations can provide insights into the flexibility of the molecule, its behavior in different environments (e.g., solvent), and the stability of ligand-protein complexes over time. chemicalpapers.com Although a specific study on this compound was not found, MD simulations on related isatin-thiosemicarbazones have been used to understand dynamic interactions within enzyme active sites. chemicalpapers.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a correlation between the structural and physicochemical properties of a series of compounds and their biological activity. researchgate.netkdpublications.in By developing mathematical models, QSAR can predict the activity of new compounds based on their molecular descriptors. kdpublications.in While specific QSAR studies focusing only on this compound were not prominently featured, QSAR analyses have been conducted on various isatin derivatives, including bromoisatin derivatives (e.g., 5-bromoisatin), to investigate their antiproliferative and other biological activities. researchgate.nettandfonline.com These studies often utilize molecular parameters such as lipophilicity, electronic descriptors (which can be derived from DFT calculations like HOMO-LUMO energies), and steric effects to build predictive models. researchgate.netkdpublications.in

Molecular Docking Simulations for Target Interactions

Molecular docking simulations are used to predict the preferred binding orientation (pose) and affinity of a small molecule (ligand), such as this compound or its derivatives, to a biological target, typically a protein or enzyme. innovareacademics.inresearchgate.net These simulations explore the potential ways a ligand can bind to the active site of a target and estimate the strength of the interaction (binding score or energy). innovareacademics.in Molecular docking studies have been performed with bromoisatin derivatives to investigate their interactions with various enzymes, including VEGFR-2 kinase and S. aureus DNA Gyrase. chemicalpapers.cominnovareacademics.inresearchgate.net These studies help identify key interactions, such as hydrogen bonds and pi-pi stacking interactions, between the ligand and amino acid residues in the binding site, providing insights into the potential mechanism of action and guiding the design of more potent inhibitors. chemicalpapers.com While direct docking studies specifically on this compound for a particular target were not detailed in the search results, the application of this technique to bromoisatin derivatives is well-established in the literature for exploring biological interactions. chemicalpapers.cominnovareacademics.inresearchgate.netacs.org

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis and associated two-dimensional (2D) fingerprint plots are powerful computational tools used to visualize and quantify intermolecular interactions in crystal structures. This approach provides detailed insights into the nature and extent of close contacts between molecules, which are crucial for understanding crystal packing and physical properties. For this compound, these analyses reveal the significant contributions of various interactions to its solid-state architecture.

Studies employing Hirshfeld surface analysis on this compound and related isatin derivatives have identified key interactions governing their crystal packing. The dnorm surface, a visual representation derived from Hirshfeld surfaces, maps intermolecular contacts based on their distance relative to the sum of van der Waals radii. Red regions on the dnorm surface indicate contacts shorter than the van der Waals separation (stronger interactions), white regions indicate contacts close to the van der Waals separation, and blue regions represent contacts longer than the van der Waals separation (weaker interactions) nih.goviucr.org.

The 2D fingerprint plots, which are projections of the Hirshfeld surface, delineate and quantify the percentage contributions of different types of intermolecular contacts. For this compound, significant contributions to the Hirshfeld surface arise from various interactions. N—H⋯O hydrogen bonds play a crucial role in the solid-state structure, leading to the dimerization of molecules researchgate.netiucr.org. These dimers are further interconnected by intermolecular Br⋯O close contacts, forming infinite chains in the crystal lattice researchgate.net. These halogen-oxygen interactions, specifically Br⋯O contacts, have been observed in other bromoisatin structures as well researchgate.net.

In addition to hydrogen bonding and halogen interactions, π–π stacking interactions involving the aromatic rings of the isatin core contribute to the crystal packing researchgate.net. These interactions typically involve parallel slipped stacking arrangements between the nine-membered rings researchgate.net. C—H⋯O hydrogen bonds and C—H⋯π interactions can also be present, further stabilizing the crystal structure iucr.orgresearchgate.net.

Analysis of the fingerprint plots provides a quantitative breakdown of these interactions. While specific percentage contributions can vary slightly depending on the study and crystal form, common significant contributions observed in this compound and related isatin derivatives include H⋯H, H⋯O/O⋯H, and C⋯H/H⋯C contacts iucr.orgresearchgate.netmdpi.com. Br⋯H/H⋯Br and Br⋯O/O⋯Br contacts are also notable due to the presence of the bromine substituent researchgate.net.

Computational studies using Density Functional Theory (DFT) often complement Hirshfeld surface analysis, providing further insights into the nature and strength of these intermolecular forces researchgate.netsci-hub.sebozok.edu.tryok.gov.tr. These calculations can help to theoretically determine interaction energies and validate experimental observations from crystal structure analysis nih.govacs.org.

Based on reported Hirshfeld surface analyses of this compound and related structures, a representative breakdown of intermolecular contacts might resemble the data presented in the table below.

Intermolecular ContactRepresentative Contribution (%)
H⋯H~30-60
H⋯O / O⋯H~15-25
C⋯H / H⋯C~10-20
Br⋯O / O⋯Br~5-10
N⋯H / H⋯N~5-10
π⋯π (C⋯C)< 5
OtherRemainder

Note: The percentages are representative based on similar isatin derivatives and may vary for specific crystal forms or computational parameters. iucr.orgresearchgate.netmdpi.com

These detailed analyses of Hirshfeld surfaces and fingerprint plots provide a comprehensive understanding of how this compound molecules assemble in the solid state, highlighting the interplay of hydrogen bonding, halogen bonding, and van der Waals forces, including π–π interactions.

Biological Activities and Mechanistic Insights of 7 Bromoisatin Derivatives

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Minimum Inhibitory Concentration (MIC) Determinations

Studies have investigated the antimicrobial activity of isatin (B1672199) derivatives, including those with bromine substitutions, by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial and fungal strains. For instance, some synthesized Schiff and Mannich bases derived from 5-bromo isatin and N-[4-(4′-chlorophenyl)thiazol-2-yl] thiosemicarbazide (B42300) showed antimicrobial activity against pathogenic bacteria and fungi. capes.gov.br Specifically, 1-[N,N-dimethylaminomethyl]-5-bromo isatin-3-{1'-[4"-(p-chlorophenyl) thiazol-2"-yl] thio semicarbazone} demonstrated favorable antimicrobial activity among the tested compounds. capes.gov.br Another study on novel 5-Bromoisatin (B120047) based pyrimidine (B1678525) derivatives evaluated their antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, P. aeuroginos, Candida albicans, and Aspergillus niger using the tube dilution method to determine MIC values. ajpp.in

While direct MIC data specifically for 7-Bromoisatin itself against a broad panel of microbes was not extensively detailed in the provided snippets, studies on its derivatives, particularly those with bromine at the 5- or 7-positions, indicate that these modifications contribute to antimicrobial potential. calstate.eduuobaghdad.edu.iq For example, a project aimed to synthesize 7-substituted isatin derivatives to investigate the effect of halogenation on antibacterial properties and planned screening against E. coli. calstate.edu

Structure-Activity Relationships for Antimicrobial Potency

Structure-Activity Relationship (SAR) studies of isatin derivatives have revealed that the position and nature of substituents on the isatin core significantly influence their antimicrobial potency. nih.govcalstate.edu For antimicrobial activity, substitutions at the C3 and C5 positions with electron-withdrawing groups have been observed to show the greatest activity, potentially due to increased lipophilicity facilitating transport across the bacterial membrane. calstate.edu Halogenation at the C7 position has also demonstrated improved inhibitory potency. calstate.edu Schiff bases and Mannich bases of isatin and its derivatives have been reported to exhibit significant antibacterial activity. nih.gov Furthermore, N-alkylation and N-Mannich bases have been found to enhance antibacterial activity. nih.gov

Anti-inflammatory Activities

Isatin derivatives, including brominated forms, have shown anti-inflammatory properties. nih.govresearchgate.netnih.govpkheartjournal.comscu.edu.au Studies on brominated indoles from marine molluscs, such as Dicathais orbita, have identified compounds with anti-inflammatory activity based on the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin (B15479496) E2 (PGE2) production in stimulated macrophage and fibroblast cell lines. nih.govnih.govscu.edu.au

In these studies, the position of the bromine atom on the isatin benzene (B151609) ring affected the anti-inflammatory activity, with the order of potency being 5-bromo > 6-bromo > 7-bromo. nih.govresearchgate.netnih.gov Although this compound showed lower activity compared to its 5- and 6-bromo isomers in inhibiting NO production in one study, it was still investigated for its anti-inflammatory potential. nih.gov

Inhibition of NFκB Translocation

One of the mechanisms investigated for the anti-inflammatory activity of brominated isatin derivatives is the inhibition of nuclear factor kappa B (NFκB) translocation. nih.govresearchgate.netnih.govscu.edu.auplos.org NFκB is a key transcription factor involved in the expression of pro-inflammatory mediators. plos.org Studies have shown that compounds like 6-bromoisatin (B21408) can significantly inhibit the translocation of NFκB in LPS-stimulated macrophage cells. nih.govresearchgate.netnih.govscu.edu.auplos.org While this compound itself was less potent than 6-bromoisatin in inhibiting NFκB translocation in one study, the investigation into this mechanism highlights a potential pathway by which brominated isatin derivatives exert their anti-inflammatory effects. nih.govresearchgate.netnih.gov

Other Reported Biological Activities (e.g., Anticonvulsant, Anti-HIV, CNS Depressant)

Isatin and its derivatives possess a range of other biological activities. rjppd.orgijpsr.comresearchgate.netnih.gov

Anticonvulsant Activity: Isatin derivatives have been studied for their anticonvulsant properties. rjppd.orgresearchgate.netnih.govnih.govsrce.hrresearchgate.netinnovareacademics.in Some 5,7-dibromoisatin semicarbazone derivatives have shown prominent anticonvulsant effects in mice. nih.gov Substitution on the isatin nucleus, including halogenation, can influence anticonvulsant activity. researchgate.net Schiff bases of isatin derivatives have been reported as potent anticonvulsant agents. rjppd.orgresearchgate.net

Anti-HIV Activity: Certain isatin derivatives have demonstrated anti-HIV activity. nih.govcapes.gov.brnih.govnih.gov Thiosemicarbazone derivatives of isatin have shown concentration-dependent antiviral efficacy against HIV. nih.gov Some isatinyl thiosemicarbazone derivatives displayed promising activity against the replication of HIV-1. nih.gov While 5-bromoisatin was mentioned in the context of anti-HIV activity of isatine-sulphonamide derivatives, the lead isatin molecules themselves (including 5-bromoisatin) were not active against HIV-1 in MT-4 cells in that specific study, but their combined products showed activity. nih.gov 5-bromoisatin has been identified as a key pharmacophore for better antiviral efficacy in some designed libraries of isatin-β-thiosemicarbazone derivatives. nih.gov

CNS Depressant Activity: Some isatin derivatives have also been evaluated for CNS depressant effects. nih.govresearchgate.net In studies of 5,7-dibromoisatin semicarbazone derivatives, some compounds showed little or no neurotoxicity and little CNS depressant effect compared to a standard drug, while exhibiting anticonvulsant activity. nih.gov

Other activities reported for isatin derivatives in general reviews include antitubercular, antifungal, analgesic, and anti-anxiety effects. rjppd.orgijpsr.comresearchgate.netnih.gov

Investigations into Mechanisms of Action and Target Identification

Investigating the mechanisms of action and identifying biological targets are crucial for understanding how isatin derivatives exert their effects. While the specific targets for all activities of this compound and its derivatives are not fully elucidated, research has provided some insights.

For anti-inflammatory activity, the inhibition of NFκB translocation is a reported mechanism for some brominated isatin derivatives. nih.govresearchgate.netnih.govscu.edu.auplos.org This suggests that these compounds interfere with the signaling pathways that lead to the activation and nuclear translocation of NFκB, thereby reducing the production of pro-inflammatory mediators like NO, TNFα, and PGE2. nih.govresearchgate.netnih.govscu.edu.auplos.org

In the context of anticancer activity, 5- and this compound have been reported to act by inhibiting micro-tubular formation in cancer cell lines in vitro. mdpi.com Additionally, a range of isatins, including 5,7-dibromoisatin, have been shown to selectively promote apoptosis in certain cancer cell lines by activating effector caspases-3 and -7. mdpi.com

For antimicrobial activity, molecular docking studies have been used to investigate possible binding modes of isatin-decorated thiazole (B1198619) derivatives with bacterial enzymes like S. aureus and E. coli Tyrosyl-tRNA synthetase (TyrRS), suggesting this enzyme as a potential target. tandfonline.comnih.gov

Isatin itself has been found to function as a potent antagonist on anti-natriuretic peptide (ANP) receptors in vitro and to inhibit anxiolytic, memory facilitating, and diuretic actions of administered ANP. srce.hr It also inhibits certain enzymes at higher concentrations. srce.hr

These investigations highlight that isatin derivatives can interact with various biological targets and interfere with different cellular processes, contributing to their diverse pharmacological profiles.

Medicinal Chemistry and Drug Discovery Applications of 7 Bromoisatin Scaffolds

7-Bromoisatin as a Key Intermediate in Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Its utility stems from the reactive nature of the isatin (B1672199) core, coupled with the handle provided by the bromine substituent. This allows for targeted functionalization and the construction of more complex molecular architectures relevant to drug development. chemimpex.com It is particularly noted for its role in the development of potential anti-cancer drugs, where isatin derivatives have shown the ability to inhibit enzymes involved in tumor growth. chemimpex.com Beyond oncology, this compound is also utilized in the synthesis of compounds with potential antimicrobial properties. chemimpex.com Its versatility as a precursor in forming complex organic structures underscores its importance for researchers aiming to develop new therapeutic agents. chemimpex.com

Design and Synthesis of Novel Bioactive Molecules

The design and synthesis of novel bioactive molecules frequently leverage the this compound scaffold. The isatin core can undergo various reactions, including functionalization at the nitrogen atom, the carbonyl groups, and the aromatic ring. The bromine atom at the C-7 position can participate in coupling reactions or influence the regioselectivity of other transformations.

Research has explored the synthesis of diverse heterocyclic systems incorporating the isatin framework, often starting from substituted isatins like this compound. For instance, novel isoxazole (B147169) derivatives incorporating a bromoisatin moiety have been designed and synthesized as potential Vascular Endothelial Growth Factor Receptor (VEGFR-2) inhibitors. innovareacademics.in The synthesis typically involves the condensation of substituted hydrazides with the bromoisatin. innovareacademics.in

Another area of investigation involves the synthesis of quinoxaline (B1680401) sulfonamides using bromoisatin as a starting material. mdpi.com These derivatives have been evaluated for various biological activities, including antimicrobial effects. mdpi.com The reaction of o-phenylenediamine (B120857) with 5-bromoisatin (B120047) has been reported to yield indole-based quinoxaline sulfonamides. mdpi.com

Furthermore, new heterocyclic derivatives of N-benzyl-5-bromoisatin, such as 1,2,4-triazole, oxazoline, and thiazoline (B8809763) derivatives, have been synthesized, demonstrating the scaffold's utility in generating diverse chemical libraries for biological screening. uobaghdad.edu.iq The synthesis often involves reactions at the isatin carbonyl group followed by cyclization reactions. uobaghdad.edu.iq

More recently, the concept of molecular hybridization has led to the design and synthesis of isatin-pomalidomide hybrids, with some derivatives showing promising cytotoxic activity against multiple myeloma cell lines. researchgate.net These examples highlight the continued exploration of the this compound scaffold in generating novel chemical entities with potential therapeutic applications.

Lead Optimization and Analog Design Strategies

Lead optimization and analog design strategies involving isatin scaffolds, including those with bromine substitution, focus on modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies play a crucial role in this process.

The introduction of halogen atoms, such as bromine, at positions C-5, C-6, or C-7 of the isatin core has been shown to potentially improve the activity of the resulting derivatives. nih.gov This suggests that the position and nature of substituents on the isatin ring significantly influence their biological interactions.

Studies on isatin derivatives as potential anti-sleeping sickness agents have also explored the impact of substituents at different positions, including C4, C5, and C6, on their activity. plos.org These investigations contribute to understanding how modifications to the isatin core affect biological outcomes.

The design of analogs often involves exploring variations in substituents, linker regions, and appended heterocyclic systems to identify compounds with improved profiles. For example, in the development of spirooxindole dihydroquinazolinone inhibitors of Insulin-Regulated Aminopeptidase (IRAP), optimization efforts have focused on identifying potent analogs through structural modifications. While this compound itself might be a starting point, the resulting spirocyclic system represents a significant structural departure, illustrating how the isatin core can be elaborated during lead optimization.

Development of Prodrugs and Targeted Delivery Systems

The development of prodrugs and targeted delivery systems for isatin-based therapeutics aims to improve their pharmacological properties, such as solubility, bioavailability, and targeted delivery to specific tissues or cells, potentially reducing systemic toxicity. While direct information on prodrugs or targeted delivery systems specifically developed from this compound is limited in the provided search results, the concept is relevant to isatin-derived drugs.

Sunitinib, an isatin-derived multikinase inhibitor, has been explored in the context of targeted therapy. nih.gov Research has investigated conjugating Sunitinib to a cleavable dipeptide as a potential prodrug strategy, although challenges related to hydrolytic lability were noted. nih.gov This indicates that strategies for developing prodrugs and targeted delivery systems are being explored for isatin-based compounds to enhance their therapeutic index. The spiro-oxindole class of compounds, which can be synthesized from isatin precursors, has also been mentioned in the context of prodrugs. google.com

These efforts highlight a broader trend in medicinal chemistry to improve the delivery and efficacy of potent small molecules, a strategy that can be applied to derivatives originating from scaffolds like this compound.

Clinical and Pre-clinical Studies Involving this compound Derivatives

Pre-clinical and, in some cases, clinical studies have investigated the biological activities of this compound derivatives and other isatin-based compounds. Isatin derivatives have demonstrated a wide range of activities, including anticancer, antimicrobial, antiviral, and enzyme inhibition. nih.govresearchgate.netnih.gov

In the area of cancer research, 5- and this compound have been shown to inhibit microtubule formation in cancer cell lines in vitro. mdpi.com Other brominated isatin derivatives, such as 5 and 7-dibromoisatin, have demonstrated the ability to selectively promote apoptosis in certain lymphoma cell lines. mdpi.com Studies on isatin-pomalidomide hybrids, which can be synthesized using bromoisatin derivatives, have shown promising cytotoxic activity against multiple myeloma cell lines in vitro. researchgate.net

Beyond cancer, isatin derivatives have been investigated for their antiviral properties, with some compounds showing activity against viruses like HIV. nih.gov The structural features influencing antiviral activity are an active area of research. nih.gov

Applications in Materials Science and Catalysis

Development of Dyes and Pigments

Isatin (B1672199) derivatives, including bromoisatins, have a long history of use in the development of dyes and pigments. Notably, they serve as precursors for indigoid dyes, a class of colorants known for their vibrant hues and good fastness properties. The natural dye Tyrian purple, historically derived from marine mollusks, contains brominated indigoids, including derivatives of indirubin (B1684374) thieme-connect.de.

Research has demonstrated the synthesis of brominated indirubins, such as 7-bromoindirubin, utilizing corresponding bromoisatins like 7-bromoisatin thieme-connect.de. These synthetic routes allow for the preparation of specific brominated indigoid structures that may possess distinct color properties or performance characteristics compared to their non-brominated counterparts or those with bromine substitution at different positions thieme-connect.detekhelet.com.

The condensation of isatin derivatives with other organic compounds is a common strategy for synthesizing new dye structures. For instance, isatin derivatives can be condensed with compounds like 2-benzimidazolylacetonitrile to yield disperse dyes with shades ranging from yellow-green to orange, suitable for dyeing synthetic fibers like polyester (B1180765) google.comgoogle.com. While these patents often describe a range of isatin derivatives, the inclusion of halogen atoms, such as bromine, on the isatin core is a common modification explored to tune the properties of the resulting dyes google.com.

Furthermore, isatin derivatives have been incorporated into the synthesis of reactive disperse dyes through hybridization with structures like benzanthrone (B145504) or anthraquinone (B42736) via a triazine spacer ekb.eg. These dyes have shown promising dyeing applications on fabrics like wool and polyamide-6 ekb.eg. The presence of substituents on the isatin core, including halogens, can influence the absorption and emission spectra of these dyes ekb.eg.

The synthesis of conjugated thiophene-fused isatin dyes has also been explored, utilizing this compound as a starting material in N-alkylation reactions unipv.it. These novel dyes, synthesized through methods like intramolecular direct arylation catalyzed by palladium complexes, exhibit interesting electronic properties and have potential applications in organic electronics, such as organic photovoltaics unipv.it.

Role in Advanced Catalytic Systems

Isatin and its derivatives play a significant role in organic synthesis, often as substrates in various catalytic reactions. The electrophilic nature of the C-3 carbonyl carbon in isatin makes it reactive towards nucleophilic additions, a key step in many catalytic transformations csic.esnih.gov.

While isatin itself is a common substrate, substituted isatins, including halogenated versions like this compound, are frequently employed to explore the impact of substituents on reaction efficiency, selectivity, and the properties of the resulting products csic.esrsc.org. For example, in asymmetric aldol (B89426) reactions, the position and nature of substituents on the isatin ring can significantly influence the yield and enantioselectivity of the reaction rsc.org. Studies have shown good enantiomeric excesses when using bromoisatins, including 4-bromoisatin, in such reactions rsc.org.

Isatin derivatives are utilized in various metal-catalyzed reactions. Palladium catalysts, for instance, have been employed in reactions involving isatin derivatives, such as intramolecular direct arylation reactions used in the synthesis of conjugated dyes unipv.it. Metal nanoparticles, including palladium nanoparticles and magnetic iron oxide nanoparticles, have also been explored as catalysts for reactions involving isatin derivatives, offering advantages like enhanced catalytic activity and recyclability rsc.org.

Beyond traditional metal catalysis, isatin derivatives are also involved in reactions mediated by organocatalysts and ionic liquids, aligning with the principles of green chemistry csic.esrsc.orgaip.orgbenthamscience.com. Ionic liquids have been investigated as environmentally friendly solvents and catalysts for the synthesis of isatin derivatives benthamscience.com. Lewis acid catalysts, such as iron (III) trifluoromethanesulfonate, have been used to catalyze the synthesis of Schiff bases of isatin derivatives aip.org.

While specific detailed research findings focusing solely on this compound's direct role as a catalyst are less prevalent in the provided search results, its importance as a reactive substrate and building block in a wide array of catalytically driven organic transformations highlights its indirect but crucial role within the domain of advanced catalytic systems. The bromine substituent at the C-7 position can influence the electronic and steric properties of the molecule, thereby affecting its reactivity and the outcome of catalytic reactions in which it participates.

Q & A

Q. What are the optimal synthetic routes and characterization techniques for 7-Bromoisatin?

  • Methodological Answer : The synthesis of this compound typically involves bromination of isatin derivatives using reagents like N-bromosuccinimide (NBS) under acidic conditions. Key characterization steps include:
  • Spectroscopic Analysis : 1^1H/13^13C NMR to confirm bromine substitution patterns and purity .
  • Chromatographic Methods : HPLC or TLC to assess purity (>95% threshold for experimental reproducibility) .
  • Elemental Analysis : For novel derivatives, confirm stoichiometry (e.g., C8_8H4_4BrNO2_2) .
    Always cross-reference with prior literature for known compounds to validate spectral data .

Q. How is this compound utilized as a precursor in organic synthesis?

  • Methodological Answer : this compound serves as a versatile electrophile in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing indole-based heterocycles. Key parameters:
  • Catalyst Systems : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in anhydrous THF at 80–100°C .
  • Solvent Optimization : Use degassed solvents to prevent catalyst poisoning .
  • Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How should researchers address contradictions in reported pharmacological data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity data (e.g., IC50_{50} values) may arise from:
  • Purity Issues : Validate compound purity via HPLC-MS and elemental analysis .
  • Assay Variability : Replicate experiments across multiple cell lines with standardized protocols (e.g., MTT assay, triplicate runs) .
  • Statistical Rigor : Apply ANOVA or non-parametric tests to assess significance; report confidence intervals .
    Include negative controls and blinded analyses to minimize bias .

Q. What strategies ensure reliable computational modeling of this compound’s reactivity?

  • Methodological Answer : Validate density functional theory (DFT) or molecular docking predictions with experimental
  • Geometric Optimization : Compare calculated vs. crystallographic bond lengths (e.g., C-Br bond ~1.89 Å) .
  • Reactivity Metrics : Cross-check Fukui indices with observed regioselectivity in electrophilic reactions .
  • Spectral Validation : Match computed 1^1H NMR shifts to experimental data (RMSD < 0.3 ppm) .

Q. How to design robust analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Develop and validate protocols using:
  • Specificity : Confirm no interference from metabolites via HPLC-DAD .
  • Linearity : Calibrate across 0.1–100 µM (R2^2 > 0.995) .
  • Accuracy/Precision : Spike recovery (85–115%) and inter-day CV < 10% .
    Document all parameters following ICH Q2(R1) guidelines .

Q. What experimental approaches elucidate the mechanistic role of this compound in catalytic cycles?

  • Methodological Answer : Employ kinetic and spectroscopic techniques:
  • Kinetic Isotope Effects (KIE) : Compare kHk_{H}/kDk_{D} to identify rate-determining steps .
  • In Situ Monitoring : Use UV-vis or Raman spectroscopy to track intermediate formation .
  • Isotopic Labeling : 13^{13}C-labeled substrates to trace carbon migration pathways .

Ethical and Reproducibility Considerations

Q. How to address ethical concerns in pharmacological studies involving this compound?

  • Methodological Answer : For in vivo studies:
  • Animal Welfare : Adhere to ARRIVE guidelines for humane endpoints and sample sizes .
  • Data Transparency : Share raw datasets via repositories like Zenodo .
    For human cell lines, obtain IRB approval and document provenance .

Q. What protocols ensure long-term stability of this compound in storage?

  • Methodological Answer :
  • Storage Conditions : Store at −20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Stability Testing : Periodically analyze via HPLC; discard if degradation exceeds 5% .

Cross-Disciplinary Applications

Q. How can this compound be applied in material science?

  • Methodological Answer : Explore its use in:
  • Coordination Polymers : Synthesize metal-organic frameworks (MOFs) with Cu(II) or Zn(II) nodes .
  • Electroactive Materials : Characterize conductivity via cyclic voltammetry (e.g., E1/2_{1/2} for redox events) .

Q. What interdisciplinary methods resolve synthetic challenges with this compound?

  • Methodological Answer :
    Combine microfluidics (for controlled bromination) with machine learning to predict optimal reaction conditions . Validate outcomes via high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromoisatin
Reactant of Route 2
Reactant of Route 2
7-Bromoisatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.